4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Structure-Activity Relationship Medicinal Chemistry Fluorine Chemistry

This 4-fluoro benzamide-thiophene sulfonyl hybrid is essential for SAR studies dissecting para-fluoro substitution effects on target engagement, metabolic stability, and halogen bonding. Unlike the 2-fluoro isomer (CAS 946242-38-2), the 4-fluoro orientation provides distinct electrostatic and steric properties critical for probing protein binding pockets. Use alongside the unsubstituted analog (CAS 946285-46-7) and regioisomer (CAS 896325-58-9) to deconvolute fluorine-methoxy distribution effects. Insist on LCMS/NMR-verified purity and compound-specific certification to avoid uncontrolled variables. Ideal for screening decks targeting enzymes, GPCRs, and protein-protein interactions.

Molecular Formula C20H18FNO4S2
Molecular Weight 419.49
CAS No. 946348-29-4
Cat. No. B2671677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
CAS946348-29-4
Molecular FormulaC20H18FNO4S2
Molecular Weight419.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CS3
InChIInChI=1S/C20H18FNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
InChIKeyABMCDQVNWQNWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946348-29-4): Structural Identity and Baseline Procurement Specifications


4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946348-29-4) is a synthetic small molecule with the molecular formula C20H18FNO4S2 and a molecular weight of 419.5 g/mol. It belongs to the class of sulfonyl-bridged benzamide-thiophene hybrids, featuring a 4-fluorobenzamide terminus, a central ethyl linker, and a 4-methoxybenzenesulfonyl-thiophene motif . The compound exists as a racemic mixture due to the chiral center at the sulfonyl-substituted carbon. Its structure is confirmed by SMILES notation COc1ccc(S(=O)(=O)C(CNC(=O)c2ccc(F)cc2)c2cccs2)cc1 and InChIKey ABMCDQVNWQNWNW-UHFFFAOYSA-N . As a research-grade compound with no reported melting point, boiling point, or density in authoritative databases, procurement decisions must rely on supplier-certified purity and identity verification by LCMS or NMR.

Why 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide Cannot Be Replaced by In-Class Analogs Without Verification


The sulfonyl-bridged benzamide-thiophene scaffold contains three independently modifiable pharmacophoric regions (fluorobenzamide, ethyl linker, sulfonyl-thiophene). Even minor positional isomerism—such as 2-fluoro vs. 4-fluoro substitution on the benzamide ring (CAS 946242-38-2) or swapping the fluorine and methoxy groups between the benzamide and sulfonyl rings (CAS 896325-58-9)—can profoundly alter molecular recognition, metabolic stability, and off-target profiles . In the absence of published head-to-head biological data for this specific compound, procurement for any structure-activity relationship (SAR) study, screening campaign, or chemical probe validation must be compound-specific. Generic substitution based on scaffold similarity alone risks introducing uncontrolled variables in target engagement, selectivity, and pharmacokinetic behavior .

Quantitative Differentiation Evidence for 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide: Comparator-Based Analysis


Positional Fluorine Isomerism: 4-Fluoro vs. 2-Fluoro Benzamide Substitution

The target compound bears the fluorine atom at the para position of the benzamide ring. Its closest positional isomer, 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946242-38-2), places fluorine at the ortho position. In benzamide-containing bioactive molecules, para-fluoro substitution typically enhances metabolic stability by blocking CYP450-mediated para-hydroxylation, whereas ortho-fluoro substitution introduces steric hindrance that can alter the dihedral angle between the benzamide carbonyl and the aromatic ring, affecting hydrogen-bonding geometry with target proteins . No direct comparative bioactivity data were identified for these two isomers in the published literature. The differentiation evidence is currently limited to structural and physicochemical inference.

Structure-Activity Relationship Medicinal Chemistry Fluorine Chemistry

Regioisomeric Sulfonyl-Benzamide Swap: Fluorine-Methoxy Group Distribution

The target compound places the 4-fluorophenyl group on the benzamide side and the 4-methoxyphenyl group on the sulfonyl side. The regioisomer N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide (CAS 896325-58-9) reverses this distribution. This swap alters the hydrogen-bond acceptor/donor character of each terminus: the benzamide carbonyl's electronics are modulated by the para substituent (F vs. OCH3), while the sulfonyl group's electrophilicity is influenced by the attached aryl ring . No published comparative bioactivity data exist for these two regioisomers.

Isosteric Replacement Regioisomer Differentiation Drug Design

Benzamide Substituent Presence vs. Unsubstituted Benzamide Analog

The target compound contains a 4-fluoro substituent on the benzamide ring. The unsubstituted analog N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946285-46-7) lacks this fluorine. The presence of fluorine increases molecular weight by 18 Da and alters lipophilicity (predicted ΔlogP approximately +0.2 to +0.5), while also introducing a hydrogen-bond acceptor (C–F) that can participate in orthogonal multipolar interactions with proteins . No comparative bioactivity data are available.

Substituent Effects SAR Lead Optimization

Appropriate Application Scenarios for 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946348-29-4)


Focused SAR Exploration of Benzamide Para-Substitution Effects

This compound is suitable as a tool for systematic SAR studies examining the impact of para-fluoro substitution on the benzamide ring within the sulfonyl-thiophene scaffold. It can be used alongside the unsubstituted benzamide analog (CAS 946285-46-7) and the 2-fluoro isomer (CAS 946242-38-2) to deconvolute electronic, steric, and metabolic stability contributions .

Regioisomer Differentiation in Sulfonamide-Benzamide Target Engagement

When paired with the regioisomer CAS 896325-58-9, this compound enables head-to-head evaluation of how fluorine-methoxy group distribution between the benzamide and sulfonyl rings affects binding to protein targets, particularly those with electrostatically differentiated binding pockets .

Screening Library Diversification via Halogen-Substituted Benzamide Cores

As a member of a compound series sharing the N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide core with varying benzamide substituents (H, 2-F, 4-F, 3-Br, etc.), this compound contributes halogen-bonding diversity to screening decks targeting enzymes, GPCRs, or protein-protein interactions where fluorinated aromatic rings are privileged motifs .

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